molecular formula C19H17N3O4S B2950832 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide CAS No. 897614-26-5

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

Cat. No. B2950832
CAS RN: 897614-26-5
M. Wt: 383.42
InChI Key: QXMSIPGWKXNVIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” involves complex organic reactions . For instance, the synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors . Another example is the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of “N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” is likely to be complex, given the presence of multiple functional groups and rings in its structure . For instance, a compound named Z144, which contains a pyridazin-3-amine moiety, interacts with amino acids through hydrophobic interactions, and its aromatic rings play an important role .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” or similar compounds can be complex and varied . For instance, the Michael addition of the acrylamide group of the lead molecule at β-position is facile because the low energy lowest unoccupied molecular orbital (LUMO) is concentrated on the group .

Scientific Research Applications

Antimicrobial Activity

The pyridazine moiety present in the compound is known for its antimicrobial properties. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria. The compound’s structure allows for interaction with bacterial cell walls, disrupting their integrity and leading to cell death .

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of pyridazine, such as our compound of interest, may exhibit antidepressant and anxiolytic activities. These properties are valuable in the field of psychopharmacology for the development of new treatments for mental health disorders .

Anti-Hypertensive Properties

The compound’s ability to act as an anti-hypertensive agent is another significant application. It can potentially inhibit enzymes or receptors involved in blood pressure regulation, offering a new avenue for managing hypertension .

Anticancer Potential

Pyridazine derivatives have shown promise in anticancer research. They can interfere with the proliferation of cancer cells, induce apoptosis, and may be used to design novel chemotherapeutic agents .

Antiplatelet and Cardiovascular Uses

This compound could serve as a lead structure for developing new antiplatelet drugs, which are essential in preventing thrombosis. Additionally, its cardiovascular effects could be harnessed to treat various heart conditions .

Agrochemical Applications

The structural features of the compound make it suitable for use in agrochemicals, such as herbicides and pesticides. Its mode of action could involve disrupting the life cycle of pests or inhibiting the growth of weeds .

Future Directions

The future directions for research on “N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” and similar compounds could involve further exploration of their potential biological activities. For instance, compounds with a pyridazin-3-yl moiety have been found to exhibit a wide range of pharmacological effects , suggesting potential for further therapeutic applications. Additionally, the use of these compounds in the treatment of diseases like COVID-19 has been explored .

properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-27(24,25)19-11-10-17(21-22-19)14-6-5-7-15(12-14)20-18(23)13-26-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMSIPGWKXNVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

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